molecular formula C16H20O4S B12587852 Methyl 4-(oct-1-yne-1-sulfonyl)benzoate CAS No. 648436-57-1

Methyl 4-(oct-1-yne-1-sulfonyl)benzoate

Cat. No.: B12587852
CAS No.: 648436-57-1
M. Wt: 308.4 g/mol
InChI Key: CDVYIMCCHYSKON-UHFFFAOYSA-N
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Description

Methyl 4-(oct-1-yne-1-sulfonyl)benzoate is a methyl benzoate derivative functionalized at the para position with an oct-1-yne-1-sulfonyl group. The sulfonyl moiety is a strong electron-withdrawing group, influencing the compound’s electronic properties, solubility, and reactivity. This compound may serve as an intermediate in organic synthesis or as a scaffold for drug discovery, leveraging the alkyne’s capacity for click chemistry or the sulfonyl group’s role in hydrogen-bonding interactions .

Properties

CAS No.

648436-57-1

Molecular Formula

C16H20O4S

Molecular Weight

308.4 g/mol

IUPAC Name

methyl 4-oct-1-ynylsulfonylbenzoate

InChI

InChI=1S/C16H20O4S/c1-3-4-5-6-7-8-13-21(18,19)15-11-9-14(10-12-15)16(17)20-2/h9-12H,3-7H2,1-2H3

InChI Key

CDVYIMCCHYSKON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CS(=O)(=O)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(oct-1-yne-1-sulfonyl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromomethylbenzoate and oct-1-yne.

    Formation of Sulfonyl Group: The oct-1-yne is reacted with a sulfonyl chloride to form the oct-1-yne-1-sulfonyl intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-bromomethylbenzoate under palladium-catalyzed conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(oct-1-yne-1-sulfonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.

    Addition Reactions: The triple bond in the oct-1-yne chain can undergo addition reactions with halogens or hydrogen.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens (Cl₂, Br₂) and acids (H₂SO₄).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Products include halogenated derivatives of the benzene ring.

    Oxidation: Products include sulfonic acids or sulfonates.

    Reduction: Products include alkanes or alkenes from the reduction of the triple bond.

Scientific Research Applications

Methyl 4-(oct-1-yne-1-sulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(oct-1-yne-1-sulfonyl)benzoate involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, while the triple bond in the oct-1-yne chain can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and enzyme activities, making it a valuable compound in biochemical research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Linked Quinoline Benzoate Derivatives (C1–C7)

describes methyl benzoate derivatives (C1–C7) with a piperazine linker connected to substituted phenylquinoline-4-carbonyl groups. Key comparisons include:

Property Methyl 4-(Oct-1-Yne-1-Sulfonyl)Benzoate C1–C7 (e.g., C3, C4)
Substituent Oct-1-yne-1-sulfonyl Piperazine-quinoline carbonyl
Electronic Effects Strong electron-withdrawing (sulfonyl) Moderate electron-withdrawing (carbonyl, halogen substituents)
Synthesis Likely involves sulfonation or alkyne coupling Crystallized in ethyl acetate
Characterization Not reported in evidence ¹H NMR, HRMS confirmed purity
Potential Applications Click chemistry, lipophilic intermediates Anticancer/antimicrobial agents (inferred from quinoline motifs)

The alkyne-sulfonyl group in the target compound contrasts with the piperazine-quinoline moieties in C1–C5. While C1–C7 exhibit modular substitution (e.g., halogens, methoxy), their biological activity likely stems from quinoline’s planar aromatic system, unlike the alkyne-driven reactivity of the target compound .

Sulfonamide-Based Analog ()

The sulfonamide compound 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide (C₁₆H₁₄ClN₃O₂S) shares a sulfonyl group but differs in structure and function:

Property This compound C₁₆H₁₄ClN₃O₂S
Core Structure Benzoate ester Benzenesulfonamide
Functional Groups Sulfonyl, alkyne Sulfonamide, pyrazole
Biological Relevance Unreported in evidence COX inhibition (sulfonamide class)
Synthesis Not described APEX2/SAINT software-assisted crystallography

The target compound’s ester and alkyne groups suggest divergent reactivity compared to the sulfonamide’s hydrogen-bonding capacity and pyrazole-mediated pharmacophore interactions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Groups Molecular Weight (g/mol)
This compound C₁₆H₁₈O₄S Sulfonyl, alkyne ~306.4 (calculated)
C3 (Methyl 4-(4-(2-(4-Cl-phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) C₃₅H₂₉ClN₄O₃ Quinoline, piperazine, chloro ~613.1
C₁₆H₁₄ClN₃O₂S C₁₆H₁₄ClN₃O₂S Sulfonamide, pyrazole ~360.8

Table 2: Spectroscopic Data (Representative Examples)

Compound ¹H NMR (δ, ppm) HRMS (m/z)
C1 () 8.90 (s, 1H, quinoline H) [M+H]⁺ 567.2341
C4 () 8.85 (d, J=8.4 Hz, 2H) [M+H]⁺ 581.2198
C₁₆H₁₄ClN₃O₂S () Not provided Not provided

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